1D-myo-inositol 4-phosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3-,4-,5+,6?/m0/s1 |
InChI Key |
INAPMGSXUVUWAF-GFWFORPUSA-N |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Synonyms |
inositol 4-monophosphate inositol 4-phosphate myoinositol 4-phosphate |
Origin of Product |
United States |
Metabolism and Interconversion Within the Inositol Phosphate Network
Integration of 1D-myo-Inositol 4-Phosphate into the broader Inositol (B14025) Polyphosphate Cascade
The metabolism of inositol phosphates is a complex network of phosphorylation and dephosphorylation reactions catalyzed by a suite of kinases and phosphatases. This compound (Ins(4)P1) is a key node in this intricate web, participating in the broader inositol polyphosphate cascade that regulates a multitude of cellular processes. The synthesis and degradation of Ins(4)P1 are tightly linked to the levels of other inositol polyphosphates, including inositol tris-, tetrakis-, pentakis-, and hexakisphosphates.
The metabolic pathways of inositol phosphates demonstrate a hierarchical and interconnected relationship. A primary route for the formation of this compound is through the sequential dephosphorylation of higher inositol polyphosphates. For instance, in porcine skeletal muscle, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is rapidly dephosphorylated to D-myo-inositol 1,4-bisphosphate, which is then further hydrolyzed to yield D-myo-inositol 4-phosphate ox.ac.uk. This pathway ultimately leads to the generation of free inositol, which can be recycled for the synthesis of phosphoinositides mdpi.com.
Similarly, the metabolism of D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) can also contribute to the pool of inositol monophosphates, albeit through different intermediates. In soluble extracts of porcine skeletal muscle, Ins(1,3,4,5)P4 is dephosphorylated to D-myo-inositol 1,3,4-trisphosphate, followed by sequential removal of phosphates to produce D-myo-inositol 3,4-bisphosphate and then D-myo-inositol 3-phosphate before finally yielding inositol ox.ac.uk.
| Precursor Molecule | Metabolic Pathway | Resulting Inositol Phosphate (B84403) |
| D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | Dephosphorylation | D-myo-inositol 1,4-bisphosphate -> D-myo-inositol 4-phosphate -> Inositol ox.ac.uk |
| D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) | Dephosphorylation (soluble extracts) | D-myo-inositol 1,3,4-trisphosphate -> D-myo-inositol 3,4-bisphosphate -> D-myo-inositol 3-phosphate -> Inositol ox.ac.uk |
Regulation of this compound Levels by Phosphatases and Kinases
The cellular concentration of this compound is meticulously controlled by the enzymatic activities of specific phosphatases and kinases. These enzymes govern its synthesis through the dephosphorylation of higher inositol polyphosphates and its potential further phosphorylation.
In rat liver, the dephosphorylation of 1D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) is catalyzed by a cytosolic phosphatase that specifically removes the 1-phosphate group, thereby generating Ins(4)P1 nih.gov. This Ins(1,4)P2 1-phosphatase activity is distinct from the inositol monophosphatase that acts on Ins(4)P1 to produce free inositol nih.gov.
The family of inositol polyphosphate kinases (IPKs) is responsible for the synthesis of higher inositol polyphosphates and exhibits a range of substrate specificities. Some IPKs are highly specific, while others demonstrate considerable promiscuity.
Inositol polyphosphate multikinase (IPMK) is a notable example of a promiscuous enzyme. It possesses broad substrate specificity, phosphorylating multiple inositol phosphates nih.govresearchgate.netkoreascience.kr. IPMK can convert inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4) and subsequently IP4 to inositol 1,3,4,5,6-pentakisphosphate (IP5) nih.gov. This promiscuity allows IPMK to act at multiple steps within the inositol phosphate cascade medlink.com.
In contrast, other kinases, such as inositol 1,4,5-trisphosphate 3-kinase (IP3K), exhibit high substrate specificity, primarily phosphorylating Ins(1,4,5)P3 at the 3-hydroxyl position nih.gov. The structural basis for this specificity lies in a more constrained active site compared to the more open active site of promiscuous kinases like IPMK nih.gov. The diverse specificities of these kinases contribute to the precise and differential regulation of the various inositol phosphate isomers within the cell.
| Enzyme | Substrate(s) | Product(s) | Specificity |
| Inositol polyphosphate multikinase (IPMK) | Ins(1,4,5)P3, InsP4 isomers | InsP4 isomers, InsP5 isomers | Promiscuous nih.govresearchgate.netnih.gov |
| Inositol 1,4,5-trisphosphate 3-kinase (IP3K) | Ins(1,4,5)P3 | Ins(1,3,4,5)P4 | Highly Specific nih.gov |
| Inositol-tetrakisphosphate 1-kinase (ITPK1) | Ins(1,3,4)P3 | Ins(1,3,4,6)P4 or Ins(1,3,4,5)P4 | Specific |
| Inositol-pentakisphosphate 2-kinase (IPPK) | Ins(1,3,4,5,6)P5 | InsP6 | Specific |
Compartmentalization of Inositol Phosphate Metabolism within the Cell
The metabolism of inositol phosphates is not uniformly distributed throughout the cell but is instead compartmentalized, with specific enzymes and substrates localized to distinct subcellular locations. This spatial organization is crucial for the precise regulation of signaling pathways.
For instance, the synthesis of phosphatidylinositol (PtdIns), the precursor for all phosphoinositides, occurs in the endoplasmic reticulum (ER) nih.gov. From the ER, PtdIns is transported to other cellular membranes where it can be phosphorylated by various kinases nih.gov.
Key enzymes in the inositol phosphate cascade also exhibit specific localizations. Inositol polyphosphate multikinase (IPMK) is found in high concentrations within the nucleus mdpi.com. Similarly, inositol pentakisphosphate 2-kinase, the enzyme that synthesizes inositol hexakisphosphate (IP6), is concentrated in the nucleolus mdpi.com. This nuclear localization suggests a direct role for these higher inositol phosphates in regulating nuclear processes.
Furthermore, the enzyme multiple inositol polyphosphate phosphatase (MINPP1), which metabolizes InsP6 and inositol 1,3,4,5,6-pentakisphosphate (InsP5), is confined to the ER nih.gov. This sequestration within the ER is thought to be a mechanism to separate the metabolism of higher inositol phosphates from the signaling functions of phosphoinositides at other cellular membranes nih.gov. The distinct localization of these enzymes ensures that specific inositol phosphate signaling events are spatially and temporally controlled.
Dynamic Interplay with Phosphoinositide Metabolism
The metabolism of soluble inositol phosphates is dynamically and intimately linked with the metabolism of membrane-bound phosphoinositides. Phosphoinositides are key signaling lipids that regulate a vast array of cellular functions, and their levels are controlled by the coordinated actions of lipid kinases and phosphatases.
A primary connection point between these two metabolic pathways is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by phospholipase C (PLC). This reaction generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) mdpi.com. Ins(1,4,5)P3 is then released into the cytosol, where it can be either dephosphorylated to regenerate inositol for PtdIns synthesis or phosphorylated to generate higher inositol polyphosphates mdpi.comnih.gov.
The interplay is bidirectional. Inositol derived from the dephosphorylation of inositol phosphates can be used for the de novo synthesis of phosphatidylinositol (PI) nih.gov. Furthermore, some enzymes exhibit dual specificity, acting on both soluble inositol phosphates and lipid-based phosphoinositides. A prime example is IPMK, which not only phosphorylates soluble inositol phosphates but also possesses phosphatidylinositol 3-kinase (PI3K) activity, converting PtdIns(4,5)P2 to phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) nih.gov. This dual functionality positions IPMK as a critical node integrating signaling from both pathways.
Similarly, certain phosphatases can act on both types of substrates. For example, the phosphatase and tensin homolog (PTEN) can dephosphorylate both PtdIns(3,4,5)P3 and Ins(1,3,4,5)P4 nih.gov. This crosstalk ensures a coordinated regulation of both lipid and soluble inositol phosphate signaling networks, allowing the cell to mount a multifaceted response to external stimuli.
Cellular and Molecular Functions of 1d Myo Inositol 4 Phosphate
Role as an Intermediate in Inositol (B14025) Phosphate (B84403) Signaling Pathways
1D-myo-inositol 4-phosphate (Ins(4)P) is a central intermediate in the intricate network of inositol phosphate metabolism. mdpi.com This network is responsible for generating a diverse array of signaling molecules that regulate numerous cellular functions. wikipedia.org The synthesis and degradation of these molecules are tightly controlled by a series of specific kinases and phosphatases, which add or remove phosphate groups from the myo-inositol ring. wikipedia.org
Ins(4)P can be generated through the dephosphorylation of higher inositol phosphates. For instance, it can be derived from the breakdown of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a well-known second messenger that mobilizes intracellular calcium. mdpi.com Inositol monophosphatase (IMP) is a key enzyme that can dephosphorylate inositol monophosphates, including Ins(4)P, to regenerate free myo-inositol, which is essential for the resynthesis of inositol-containing phospholipids. nih.govnih.gov
The metabolic pathways involving this compound are complex and interconnected. For example, in plants, myo-inositol-4-phosphate can be hydrolyzed by inositol monophosphatase. nih.gov The broader family of inositol phosphates, of which Ins(4)P is a member, is involved in a signaling cascade that begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating Ins(1,4,5)P3 and diacylglycerol. wikipedia.orgnih.gov The subsequent metabolism of Ins(1,4,5)P3 leads to the formation of a variety of other inositol phosphates, highlighting the role of these molecules as a complex signaling code. nih.gov
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Action | Significance in Signaling Pathways |
| Inositol Monophosphatase (IMP) | Dephosphorylates this compound to myo-inositol. nih.govnih.gov | Regenerates the inositol backbone for the synthesis of new signaling lipids and terminates signals carried by inositol monophosphates. nih.gov |
| Inositol Polyphosphate Kinases | Can potentially phosphorylate myo-inositol to form inositol monophosphates. | Part of the complex machinery that generates the diversity of inositol phosphate signaling molecules. wikipedia.org |
| Inositol Polyphosphate Phosphatases | Dephosphorylate higher inositol polyphosphates, potentially yielding Ins(4)P. | Regulate the levels and interconversion of various inositol phosphate messengers, thereby controlling the duration and specificity of cellular signals. wikipedia.org |
Contribution to Cellular Phosphate Homeostasis and Storage
Inositol phosphates are fundamentally linked to cellular phosphate homeostasis. The phosphorylation state of the myo-inositol ring is a dynamic reflection of cellular phosphate levels and energy status. While higher inositol phosphates like inositol hexakisphosphate (IP6), also known as phytic acid, are recognized as major phosphate storage molecules, particularly in plants, the role of monophosphates like this compound is more nuanced. lebanonturf.com
Inositol phosphates, as a group, are involved in regulating the expression of genes related to phosphate acquisition in response to phosphate availability. biorxiv.org In yeast, the availability of both inositol and phosphate regulates the transcription of genes involved in their metabolism, indicating a metabolic link between phospholipid and phosphate metabolism. nih.gov Inositol pyrophosphates, which are derived from the inositol phosphate pathway, are critical in controlling the metabolism of inorganic polyphosphate, a polymer of phosphate groups. researchgate.net
The regulation of phosphate homeostasis by inositol phosphates is a complex process involving a network of kinases and phosphatases that respond to cellular phosphate levels. uni-bonn.de The interaction between inositol polyphosphates and proteins with SPX domains is a key mechanism for sensing cellular phosphate status. nih.gov While direct evidence for a primary storage role for this compound is limited, its position as an intermediate in the synthesis and degradation of higher inositol phosphates places it within the broader cellular machinery for managing phosphate resources.
Involvement in Membrane Trafficking and Dynamics
The family of inositol phosphates and their lipid precursors, the phosphoinositides, are master regulators of membrane trafficking events such as endocytosis and exocytosis. mdpi.com While phosphatidylinositol 4-phosphate (PI(4)P), the lipid form, is known to be enriched in the Golgi and plasma membrane where it regulates vesicle transport, the direct role of the soluble this compound is less defined but can be inferred from its metabolic connections. reactome.org
Higher inositol phosphates, such as inositol hexakisphosphate (IP6), have been shown to regulate both exocytosis and endocytosis. nih.gov IP6 can promote dynamin I-mediated endocytosis and also plays a role in insulin (B600854) exocytosis. mdpi.comnih.gov These effects are often mediated through the regulation of other signaling molecules and proteins involved in vesicle formation and fusion.
The dephosphorylation of higher inositol phosphates to intermediates like Ins(4)P is a crucial step in terminating signals and recycling the inositol backbone. This metabolic flow is integral to maintaining the lipid pools necessary for membrane trafficking. Although direct binding of this compound to trafficking machinery has not been extensively documented, its presence and turnover are part of the broader inositol phosphate system that orchestrates these dynamic membrane processes.
Modulation of Gene Expression and Nuclear Processes
A growing body of evidence implicates nuclear inositol phosphates in the regulation of gene expression and other nuclear events. nih.gov Higher inositol phosphates, including inositol tetra-, penta-, and hexaphosphates, have been directly linked to processes such as transcription, mRNA export, and chromatin remodeling. wikipedia.orgnih.gov
Inositol phosphates can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes. For example, certain inositol polyphosphates have been shown to regulate the activity of histone deacetylases (HDACs), which play a key role in epigenetic gene regulation. mdpi.com The ArgR-Mcm1 transcriptional complex in yeast is one example of a system where inositol polyphosphate kinases and their products are directly involved in regulating gene expression in response to nutritional cues. nih.gov
While specific studies focusing on the direct role of this compound in gene expression are not prevalent, its status as a precursor and breakdown product of more highly phosphorylated inositols suggests an indirect contribution. The regulation of genes by transcription factors like GATA-1 has been linked to enzymes that metabolize inositol phosphates, such as inositol polyphosphate 4-phosphatase type I, which acts on inositol 3,4-bisphosphate and inositol 1,3,4-trisphosphate. nih.gov This highlights the intricate connection between inositol phosphate metabolism and the control of gene expression. The broader inositol phosphate network has been implicated in a wide range of nuclear functions, including differentiation, proliferation, and stress responses. nih.gov
Regulation of Cytoskeletal Organization
The organization and dynamics of the actin cytoskeleton are heavily influenced by inositol phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.gov PI(4,5)P2 regulates the activity of a multitude of actin-binding proteins, thereby controlling processes such as actin polymerization, filament capping, and cross-linking. nih.gov
While the direct effects of soluble inositol phosphates on the cytoskeleton are less characterized than their lipid counterparts, some studies have provided intriguing links. For instance, inositol 1,4-bisphosphate (IP2) has been shown to stimulate an increase in cytoskeletal actin in permeabilized platelets, suggesting a role for soluble inositol phosphates as messengers in controlling actin filament organization. nih.gov In contrast, inositol monophosphates were found to have no effect in the same study. nih.gov
Contributions to Stress Response Mechanisms
Inositol phosphates are key players in cellular responses to a variety of environmental stresses, including osmotic, salt, and nutrient stress. lebanonturf.combohrium.com In plants, myo-inositol and its derivatives are crucial for salt tolerance, where they are thought to protect cellular structures from oxidative damage and help regulate cellular water pressure. lebanonturf.com
The synthesis of inositol phosphates is often modulated in response to stress. For example, osmotic stress can induce changes in the levels of various phosphoinositides and inositol polyphosphates in plants. bohrium.comnih.gov In yeast, inositol pyrophosphates play a critical role in the environmental stress response (ESR), a transcriptional program that helps cells adapt to adverse conditions. nih.gov Strains unable to synthesize inositol pyrophosphates show a severely blunted transcriptional response to heat, osmotic, and oxidative stress. nih.gov
The broader inositol phosphate signaling network, which includes this compound as an intermediate, is integral to coordinating metabolic adaptations to stress. mdpi.com This network helps to balance energy production and utilization and modulates key stress-sensing pathways. mdpi.com While the specific signaling actions of this compound in stress responses are not yet fully elucidated, its position within the inositol phosphate metabolic grid underscores its involvement in the cellular machinery that responds to and mitigates stress.
Table 2: Research Findings on the Roles of the Inositol Phosphate Family
| Cellular Process | Key Inositol Phosphate(s) Implicated | Observed Effect | Model Organism(s) |
| Calcium Signaling | Inositol 1,4,5-trisphosphate (IP3) | Mobilizes intracellular calcium stores from the endoplasmic reticulum. wikipedia.org | Mammalian cells, Yeast |
| Gene Expression | Inositol tetra-, penta-, hexaphosphates | Modulate chromatin remodeling and the activity of transcription factors. mdpi.comwikipedia.orgnih.gov | Yeast, Mammalian cells |
| Membrane Trafficking | Phosphatidylinositol phosphates (PIPs), IP6 | Regulate vesicle formation, budding, and fusion in endocytosis and exocytosis. mdpi.comnih.gov | Mammalian cells |
| Cytoskeletal Organization | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Controls the activity of actin-binding proteins, influencing actin dynamics. nih.gov | Various eukaryotes |
| Stress Response | Inositol pyrophosphates, myo-inositol | Mediate transcriptional responses to osmotic, oxidative, and nutrient stress; involved in salt tolerance. lebanonturf.comnih.gov | Yeast, Plants |
| Phosphate Homeostasis | Inositol pyrophosphates, IP6 | Sense cellular phosphate levels and regulate phosphate transport and storage. researchgate.netnih.gov | Yeast, Plants |
Role in Intercellular and Intracellular Signaling Events
Precursor Role in Second Messenger Generation (e.g., Ins(1,4,5)P3 and related forms)
1D-myo-inositol 4-phosphate is a product of the sequential dephosphorylation of the potent second messenger, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) nih.govnih.gov. This metabolic pathway is a critical component for terminating Ins(1,4,5)P3-mediated signals. The process begins with the hydrolysis of Ins(1,4,5)P3 by an inositol (B14025) polyphosphate 5-phosphatase, which removes the phosphate (B84403) at the 5-position to yield D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) nih.govnih.gov. Subsequently, Ins(1,4)P2 is acted upon by an inositol polyphosphate 1-phosphatase, which removes the phosphate at the 1-position, generating this compound (Ins(4)P1) nih.gov.
The primary role of Ins(4)P1 as a "precursor" is in the context of the inositol recycling pathway. Following its formation, Ins(4)P1 is further dephosphorylated by inositol monophosphatase to produce myo-inositol nih.govnih.gov. This free inositol is then available to be re-incorporated into the plasma membrane as phosphatidylinositol (PI), the foundational lipid for the synthesis of phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is the direct precursor to Ins(1,4,5)P3 and diacylglycerol (DAG) upon activation of phospholipase C (PLC) nih.govwikipedia.org. Therefore, the generation of Ins(4)P1 is an integral step in maintaining the cellular pool of inositol required for the sustained synthesis of key second messengers.
Table 1: Metabolic Pathway from Ins(1,4,5)P3 to myo-inositol
| Metabolite | Enzyme | Product |
|---|---|---|
| D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | Inositol polyphosphate 5-phosphatase | D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) |
| D-myo-inositol 1,4-bisphosphate (Ins(1,4)P2) | Inositol polyphosphate 1-phosphatase | This compound (Ins(4)P1) |
Indirect Influence on Calcium Signaling Pathways
The influence of this compound on calcium signaling is indirect but fundamentally important, stemming from its role in the termination of the Ins(1,4,5)P3 signal. The primary mechanism for intracellular calcium release is the binding of Ins(1,4,5)P3 to its specific receptors (InsP3Rs) on the endoplasmic reticulum, which function as calcium channels wikipedia.orgnih.gov. The concentration and duration of the Ins(1,4,5)P3 signal precisely control the pattern of calcium release.
The metabolic cascade that degrades Ins(1,4,5)P3 effectively terminates this calcium signal nih.govnih.gov. The stepwise dephosphorylation through Ins(1,4)P2 to Ins(4)P1 ensures the timely removal of the active second messenger. By being a key product in this deactivation pathway, the formation of this compound is synonymous with the attenuation of Ins(1,4,5)P3-induced calcium mobilization. The efficiency of the enzymes that produce Ins(4)P1 can therefore modulate the duration and amplitude of calcium transients within the cell, preventing excessive or prolonged signaling that could lead to cellular dysfunction.
Intersections with Receptor-Mediated Signaling
The generation of this compound is intrinsically linked to signaling pathways initiated at the cell surface. A wide variety of hormones, neurotransmitters, and growth factors bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, leading to the activation of phospholipase C (PLC) nih.govnih.govnih.gov. Activated PLC then catalyzes the hydrolysis of the plasma membrane lipid PIP2, producing the two second messengers: Ins(1,4,5)P3 and DAG wikipedia.orgyoutube.com.
This initial receptor-mediated event triggers the entire cascade of inositol phosphate metabolism. As Ins(1,4,5)P3 diffuses into the cytosol to release calcium, it is simultaneously targeted by phosphatases that initiate its degradation nih.gov. Therefore, the production of this compound is a direct downstream consequence of the activation of these cell surface receptors. The rate of its formation can serve as an indicator of the flux through the phosphoinositide signaling pathway, reflecting the intensity and duration of the initial receptor stimulus.
Mechanistic Implications in Biological Systems and Disease States
Dysregulation of 1D-myo-Inositol 4-Phosphate Metabolism in Disease Models
Alterations in the levels of inositol (B14025) phosphates are associated with a range of human diseases, including metabolic disorders, neurological conditions, and developmental abnormalities. nih.govnih.gov The metabolism of this compound is intrinsically linked to the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival. The enzymes INPP4A and INPP4B hydrolyze the 4-position phosphate (B84403) from phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2), a key signaling molecule in the PI3K pathway. wikipedia.orgoncotarget.com Dysregulation of these enzymes, and consequently the levels of their substrates and products, has been demonstrated in various disease models.
For instance, loss-of-function mutations in the INPP4A gene are associated with a spectrum of neurodevelopmental disorders. biologists.com Mouse models with genetic deletion of Inpp4b have been shown to develop features of metabolic syndrome, including obesity and insulin (B600854) resistance. nih.govnih.gov These findings underscore the importance of tightly regulated inositol phosphate metabolism in maintaining normal physiological function.
Links to Metabolic Disorders (e.g., glucose and insulin metabolism)
The inositol phosphate pathway plays a significant role in insulin signaling and glucose metabolism. nih.govnih.govmdpi.com Myo-inositol and its derivatives are considered insulin-mimetic and are involved in the downstream signaling cascades that lead to glucose uptake and utilization. mdpi.com While direct evidence for the specific role of this compound is still emerging, the involvement of its related metabolic enzymes, particularly INPP4B, in metabolic disorders is well-documented.
Studies using knockout mice have demonstrated that INPP4B acts as a key regulator of metabolic health. nih.gov Loss of INPP4B in male mice leads to reduced energy expenditure, increased adiposity, and insulin resistance. nih.govnih.gov When fed a high-fat diet, these mice develop type II diabetes, highlighting the protective role of INPP4B against diet-induced metabolic dysfunction. nih.govnih.gov INPP4B achieves this by suppressing AKT and PKC signaling in the liver, which in turn improves insulin sensitivity. nih.govnih.gov
| Genotype | Diet | Key Metabolic Phenotypes | Reference |
|---|---|---|---|
| Inpp4b-/- | Standard | Reduced energy expenditure, increased adiposity, insulin resistance, hyperglycemia. | nih.govnih.gov |
| Inpp4b-/- | High-Fat | Development of type II diabetes, inflammation of adipose tissue, non-alcoholic fatty liver disease (NAFLD). | nih.govnih.gov |
In pathological states such as metabolic syndrome, the balance of biosynthesis and degradation of inositol phosphates is disrupted. The activity of enzymes like INPP4B is crucial in this context. In the absence of INPP4B, the levels of its substrate, PtdIns(3,4)P2, are expected to rise, leading to downstream signaling alterations. This includes the activation of SREBP1, a key regulator of de novo lipogenesis, which contributes to obesity and NAFLD in mouse models fed a high-fat diet. nih.gov
Involvement in Neurological Pathway Dysfunctions
The inositol phosphate signaling system is of paramount importance in the central nervous system, where it modulates neurotransmitter signaling and synaptic plasticity. nih.gov Dysregulation of this pathway is implicated in various neurological disorders. nih.gov The enzyme INPP4A is highly expressed in the brain and plays a critical role in neuronal function and survival. researchgate.net
Targeted disruption of the Inpp4a gene in mice results in neurodegeneration, particularly in the striatum, leading to severe involuntary movement disorders. researchgate.net Mechanistically, INPP4A is located at the postsynaptic density and regulates the localization and activity of N-methyl-d-aspartate-type glutamate (B1630785) receptors (NMDARs). researchgate.net By modulating NMDAR-mediated excitatory postsynaptic currents, INPP4A protects neurons from excitotoxic cell death. researchgate.net
Mutations in the INPP4A gene have been identified in humans as a cause of a spectrum of severe neurodevelopmental disorders. biologists.comnih.gov The clinical presentation can be variable, with cardinal features including global developmental delay, severe intellectual disability, microcephaly, and cerebellar signs. biologists.comnih.gov The severity of the phenotype appears to correlate with the specific type of mutation and the resulting level of functional INPP4A protein. biologists.comnih.gov
Studies on different mouse models of Inpp4a mutation have provided insights into this genotype-phenotype correlation. For instance, a mouse model with a deletion in exons 1 and 2 of Inpp4a exhibited striatal degeneration but no cerebellar atrophy, whereas a deletion in exon 23 resulted in a more severe phenotype including cerebellar atrophy. biologists.comnih.govnih.gov This difference was attributed to the residual phosphatase activity of a truncated INPP4A protein in the former model. biologists.comnih.govnih.gov
| Inpp4a Mutant Mouse Model | Key Neurological Phenotypes | Residual INPP4A Phosphatase Activity | Reference |
|---|---|---|---|
| ΔEx1,2 | Striatal degeneration, no cerebellar atrophy. | Present (truncated protein). | biologists.comnih.govnih.gov |
| ΔEx23 | Severe striatal degeneration, cerebellar atrophy. | Absent. | biologists.comnih.govnih.gov |
Associations with Developmental Processes in Model Organisms
The inositol phosphate pathway is fundamental to embryonic development. Studies in mouse embryonic stem cells have shown the presence and activity of the phosphatidylinositol signal transduction system, which is responsive to growth factors. nih.gov While exogenous myo-inositol is not strictly essential for the proliferation of these cells, the components of its metabolic pathways are actively utilized. nih.gov Radiolabeling studies have demonstrated the incorporation of inositol into various phosphoinositides and inositol phosphates, indicating active turnover and its importance in early development. nih.gov
Advanced Research Methodologies and Approaches for Studying 1d Myo Inositol 4 Phosphate
Analytical Techniques for Inositol (B14025) Phosphate (B84403) Quantification and Identification
Accurate quantification and unambiguous identification of 1D-myo-inositol 4-phosphate from complex biological samples are significant challenges due to the presence of numerous isomers, their low abundance, and their physicochemical properties. nih.gov To overcome these challenges, researchers have developed and refined several powerful analytical techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of inositol phosphates, including this compound. Since inositol phosphates lack a chromophore, direct detection by UV-Vis absorbance is not feasible. nih.gov Therefore, pre-column derivatization or specialized detection methods are employed.
One common approach involves the derivatization of the hydroxyl groups of inositol phosphates with a UV-absorbing agent, such as benzoyl chloride. und.edu The resulting benzoylated derivatives can be separated using reversed-phase HPLC and quantified by UV detection. und.edu Another strategy is the use of anion-exchange chromatography, which separates inositol phosphates based on their charge, followed by post-column derivatization or detection by mass spectrometry. researchgate.net
Coupling HPLC with mass spectrometry (HPLC-MS) offers high sensitivity and specificity, allowing for the simultaneous separation and identification of different inositol phosphate isomers. nih.gov This method can achieve detection limits in the picomole range, which is crucial for analyzing the low-abundance this compound in biological samples. nih.gov
Table 1: HPLC-Based Methods for Inositol Phosphate Analysis
| Method | Principle | Detection | Advantages |
|---|---|---|---|
| Pre-column Derivatization with Benzoyl Chloride | Chemical modification of hydroxyl groups to introduce a UV-active moiety. | UV Absorbance | Allows for quantification using standard HPLC-UV systems. und.edu |
| Anion-Exchange Chromatography | Separation based on the negative charge of the phosphate groups. | Mass Spectrometry, Post-column derivatization | Good separation of different phosphorylation states. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of inositol phosphates. Both ¹H and ¹³C NMR can provide detailed information about the phosphorylation pattern of the myo-inositol ring. nih.govresearchgate.net However, the complexity of the spectra and the low natural abundance of ¹³C can pose challenges.
To enhance sensitivity and simplify spectral analysis, metabolic labeling with uniformly ¹³C-labeled myo-inositol ([¹³C₆]myo-inositol) has been successfully employed. nih.gov Cells are cultured in the presence of this stable isotope, which is incorporated into the cellular inositol phosphate pool. Subsequent 2D NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), allow for the unambiguous identification and quantification of various inositol phosphates, including the metabolic products derived from this compound, within complex cell extracts. nih.gov This approach avoids the use of radioactive materials and provides rich structural information. nih.gov
Mass Spectrometry-Based Metabolomics
Mass spectrometry (MS)-based metabolomics has emerged as a key technology for the comprehensive analysis of inositol phosphates. nih.gov Various MS techniques, including Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and tandem mass spectrometry (MS/MS), are utilized for the sensitive detection and identification of these molecules. creative-proteomics.com
Capillary Electrophoresis coupled to Mass Spectrometry (CE-MS) is particularly well-suited for separating the highly charged and isomeric inositol phosphates with high resolution. nih.govnih.gov This technique allows for the profiling of different regioisomers from biological samples with high sensitivity. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which aids in the identification of the specific inositol phosphate isomer. creative-proteomics.comnih.gov
Stable isotope labeling, often in conjunction with MS, is a powerful strategy for quantitative metabolomics. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify the relative abundance of this compound and track its metabolic fate. researchgate.net
Table 2: Mass Spectrometry Techniques for Inositol Phosphate Analysis
| Technique | Principle | Key Features |
|---|---|---|
| Electrospray Ionization (ESI-MS) | Soft ionization technique for analyzing polar molecules in solution. | High sensitivity, suitable for coupling with liquid chromatography. creative-proteomics.com |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation by electrophoresis in a capillary followed by mass detection. | High-resolution separation of isomers, high sensitivity. nih.govnih.gov |
Enzymatic Assays for Characterizing Inositol Phosphate Kinases and Phosphatases
The cellular levels of this compound are tightly regulated by the opposing activities of inositol phosphate kinases and phosphatases. researchgate.net Enzymatic assays are essential for characterizing the activity, substrate specificity, and kinetics of these enzymes.
These assays typically involve incubating a recombinant or purified enzyme with its substrate, such as this compound for a phosphatase or its precursor for a kinase, and then measuring the formation of the product or the depletion of the substrate over time. nih.govspringernature.com The products can be quantified using the analytical techniques described above, such as HPLC. nih.gov
For example, to characterize a phosphatase that acts on this compound, the enzyme would be incubated with the substrate, and the reaction would be stopped at various time points. The amount of myo-inositol produced would then be measured. Alternatively, the release of inorganic phosphate can be quantified using colorimetric assays. nih.gov Similarly, the activity of a kinase that produces this compound can be assayed by measuring its formation from the appropriate precursor.
Structural Biology Approaches
Understanding the three-dimensional structure of proteins in complex with this compound is crucial for elucidating the molecular basis of its recognition and signaling function.
X-ray Crystallography of Inositol Phosphate-Binding Proteins
X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. nih.gov To study the interaction of this compound with a binding protein, researchers first need to produce and crystallize the protein of interest. These crystals are then soaked in a solution containing this compound, allowing the ligand to diffuse into the crystal and bind to the protein. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| myo-inositol |
| Benzoyl chloride |
| ¹³C-labeled myo-inositol |
Computational Modeling and Docking Studies
Computational modeling and docking studies have emerged as powerful tools for investigating the interactions between this compound and its protein targets at a molecular level. These in silico approaches provide valuable insights into binding affinities, specificities, and the structural basis of recognition, guiding further experimental validation and drug design efforts.
A key application of these methods is in understanding the substrate specificity of enzymes involved in inositol phosphate metabolism. For instance, molecular docking has been employed to study how inositol 1,4,5-trisphosphate 3-kinase (IP3K) recognizes its substrate. By creating a virtual library of inositol phosphate analogs and docking them into the active site of IP3K, researchers can predict which compounds are likely to bind and be phosphorylated. nih.gov These studies have revealed that the binding is not solely dependent on the docking score but also on maintaining a critical distance between the hydroxyl group to be phosphorylated and the phosphate donor. nih.gov
Furthermore, computational approaches have been used to design novel inositol phosphate analogs with therapeutic potential. By modeling the core structure of D-myo-inositol-1-phosphate, researchers have designed cell-permeable analogs that could be used for applications such as PET imaging to monitor enzyme activity in vivo. nih.gov Docking studies help in refining the design of these analogs to ensure they retain the necessary interactions with the target protein. nih.gov The combination of different docking programs, such as Dock and Surflex-Dock, allows for a more robust prediction of binding modes and scores. nih.gov
The following table summarizes findings from a computational study on inositol phosphate analogs targeting human inositol 1,4,5-trisphosphate 3-kinase.
| Compound | Docking Program | Highest Score | Distance to Phosphate (Å) | Key Interaction Feature |
| Analog 3 | Surflex-Dock | 8.98 | 4.6 | Met distance criteria |
| Analog 3a | Surflex-Dock | 6.08 | 3.9 | Highest ranked configuration |
This table is based on data from a study on the design and synthesis of an inositol phosphate analog based on computational docking studies. nih.gov
Genetic Perturbation and Gene Editing Techniques (e.g., CRISPR/Cas9 in model organisms)
Genetic perturbation techniques, particularly the revolutionary CRISPR/Cas9 gene-editing tool, have provided unprecedented opportunities to dissect the functions of this compound and its metabolic pathways in living organisms. By precisely knocking out or modifying the genes encoding the enzymes that synthesize or degrade this molecule, scientists can observe the resulting phenotypic changes and infer its physiological roles.
Studies in various model organisms have demonstrated the power of this approach. For example, CRISPR/Cas9 has been used to target the myo-inositol biosynthesis pathway in tilapia cells to understand its role in hyper-osmotic tolerance. nih.gov By creating knockout lines for myo-inositol phosphate synthase and inositol monophosphatase, researchers observed a significant decrease in metabolic activity in hyperosmotic media, indicating that this pathway is crucial for osmotolerance. nih.gov
In human cell lines, CRISPR/Cas9-mediated knockout of ISYNA1, the gene encoding myo-inositol-3-phosphate synthase, has been instrumental in studying the effects of inositol depletion. nih.gov These studies have revealed that inositol is essential for the viability of human cells and plays a critical role in regulating phospholipid metabolism and stress signaling pathways. nih.govbiorxiv.org The knockout of ISYNA1 leads to a significant decrease in phosphatidylinositol levels and induces changes in the expression of hundreds of genes. nih.govbiorxiv.org
Genetic screens in yeast (Saccharomyces cerevisiae) have also identified genes that, when mutated, lead to hypersensitivity to inositol-depleting drugs, thereby uncovering connections between different metabolic pathways. nih.gov For instance, a loss-of-function allele of the TPI1 gene, which encodes triose phosphate isomerase, was found to inhibit de novo inositol biosynthesis, establishing a direct link between glycolysis and inositol metabolism. nih.gov
The table below presents a summary of key findings from genetic perturbation studies on inositol phosphate metabolism.
| Model Organism | Gene Targeted | Technique | Key Finding |
| Tilapia Cells | MIB enzymes | CRISPR/Cas9 | MIB genes are required for full osmotolerance. nih.gov |
| Human HEK293T Cells | ISYNA1 | CRISPR/Cas9 | Inositol is essential for cell viability and regulates phospholipid metabolism. nih.govbiorxiv.org |
| Saccharomyces cerevisiae | TPI1 | Genetic Screen | Perturbation of glycolysis inhibits de novo inositol biosynthesis. nih.gov |
Isotope Labeling and Tracing Experiments
Isotope labeling and tracing experiments are indispensable for tracking the metabolic fate of this compound and other inositol phosphates within cells. These techniques involve introducing isotopically labeled precursors, such as myo-inositol or phosphate, into cells and then monitoring the incorporation of the label into various downstream metabolites over time. This allows for the elucidation of metabolic pathways, the measurement of flux through these pathways, and the identification of distinct intracellular pools of inositol phosphates.
A variety of isotopes have been utilized for these studies, each with its own advantages and limitations. [3H]- or [14C]-inositol labeling has been a traditional method, but it is a lengthy process and can be complicated by the de novo synthesis of inositol from glucose. biorxiv.org Labeling with 32P-orthophosphate allows for the study of phosphorylation events but can be limited by the slow equilibration of the ATP pool. acs.orguni-freiburg.de
More recent approaches have employed stable isotopes, such as 13C and 18O, coupled with mass spectrometry or NMR spectroscopy. rsc.org Labeling with [13C6]myo-inositol has enabled the analysis of cellular pools of inositol phosphates and pyrophosphates, revealing high concentrations of certain species in response to genetic and pharmacological perturbations. rsc.orgresearchgate.net This method facilitates the analysis of these otherwise spectroscopically silent molecules. rsc.org
Pulse-labeling with 18O-water offers a way to directly label the phosphate groups and has revealed the existence of independently cycling pools of inositol phosphates with different turnover rates. biorxiv.orgacs.org This technique has shown that some inositol pyrophosphates undergo rapid phosphate group exchange, while other inositol phosphate pools are relatively static. acs.org
The following table outlines different isotope labeling techniques used to study inositol phosphate metabolism.
| Isotope | Labeled Precursor | Detection Method | Key Application/Finding |
| 3H or 14C | myo-inositol | Scintillation counting, HPLC | Traditional method for metabolic labeling. biorxiv.org |
| 32P | Orthophosphate | Autoradiography, HPLC | Studying sequential phosphorylation. acs.orguni-freiburg.de |
| 13C | myo-inositol | NMR spectroscopy | Analysis of cellular pools of inositol phosphates and pyrophosphates. rsc.orgresearchgate.net |
| 18O | Water | Mass spectrometry | Revealing independently cycling pools and rapid phosphate turnover. biorxiv.orgacs.org |
Future Research Directions and Unanswered Questions
Elucidation of Novel Enzymatic Pathways and Regulators
While the primary pathway for the generation of 1D-myo-inositol 4-phosphate is understood to be the dephosphorylation of D-myo-inositol 1,4-bisphosphate, which itself is a degradation product of inositol (B14025) 1,4,5-trisphosphate (InsP3), many questions remain regarding the regulation and potential alternative routes of its synthesis and degradation. nih.gov The broader inositol phosphate (B84403) network is characterized by a complex web of kinases and phosphatases that create a multitude of isomers. medlink.comuea.ac.uk Eukaryotic cells utilize both lipid-dependent pathways, initiated by the hydrolysis of membrane lipids like phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), and lipid-independent pathways that begin with glucose-6-phosphate. mdpi.commdpi.com
Future research must focus on identifying and characterizing the specific enzymes—kinases and phosphatases—that exhibit high specificity for this compound. While general enzyme families are known, the precise members that fine-tune the cellular levels of this specific isomer are not fully elucidated. plos.org The discovery of novel pathways, such as the use of CDP-inositol as a polar head group donor in certain bacteria, suggests that unconventional enzymatic routes may exist in other organisms. nih.gov Investigating potential trienzymatic cascade systems for its synthesis from simpler precursors could also yield new insights. researchgate.net A critical unanswered question is how the expression and activity of these specific enzymes are regulated in response to different cellular stimuli, which would provide a deeper understanding of how the pool of this compound is controlled.
Precise Mapping of Subcellular Localization and Compartmentalization Dynamics
The functionality of signaling molecules is intrinsically linked to their location within the cell. For the inositol phosphate family, it is well-established that their lipid precursors are spatially restricted to specific membrane compartments, which is crucial for their signaling roles. nih.gov For instance, phosphatidylinositol 4-phosphate (PtdIns4P), a closely related lipid, has distinct pools at the Golgi apparatus, plasma membrane, and endosomes. researchgate.netnih.govnih.gov This compartmentalization is maintained by the localized activity of metabolic enzymes, such as the ER-restricted multiple inositol polyphosphate phosphatase (MINPP1), which effectively separates cytosolic inositol phosphate metabolism from membrane-based lipid signaling. nih.govmdpi.com
A significant challenge and a key future direction is to precisely map the subcellular distribution of soluble molecules like this compound. Unlike their membrane-anchored counterparts, soluble IPs can diffuse through the cytoplasm, making their localization more difficult to ascertain. It is currently unknown whether specific pools of this compound are concentrated in particular organelles or subcellular microdomains. Advanced imaging techniques will be necessary to determine its steady-state distribution and, more importantly, to visualize its dynamic movement between compartments in response to cellular signals. Understanding these dynamics is crucial to determining if it acts locally at specific sites or as a global messenger.
Identification of Undiscovered Protein Effectors and Binding Partners
A central tenet of signal transduction is that small molecules like inositol phosphates exert their effects by binding to and modulating the function of specific protein effectors. nih.govnih.gov While high-affinity receptors and binding partners for more complex inositols like InsP3 and inositol hexakisphosphate (InsP6) have been identified, the protein interactome of this compound remains largely unexplored. nih.govnih.gov Studies have shown that various inositol phosphates can influence the activity of enzymes like phospholipase C-δ1, but the effects of monophosphates were not significant, suggesting that any interactions may be of lower affinity or highly specific. researchgate.net
Future research must employ unbiased, large-scale screening methods to identify novel protein binding partners for this compound. Techniques such as affinity purification-mass spectrometry, using immobilized this compound as bait, could uncover proteins that directly interact with this molecule. nih.gov The identification of such effectors is paramount. It would provide the first mechanistic clues into the potential downstream signaling functions of this compound, moving beyond its current classification as a simple metabolite. Characterizing the binding affinity and specificity of these interactions, and determining how they alter the structure and function of the target proteins, will be the subsequent critical steps.
Deeper Understanding of Cross-Talk with Other Signaling Networks
The inositol phosphate signaling system does not operate in isolation; it is deeply integrated with other major cellular signaling and metabolic networks. mdpi.comnih.gov Higher-order inositol pyrophosphates are recognized as key sensors of cellular energy and phosphate levels, directly linking inositol signaling to metabolic homeostasis. mdpi.comnih.govmdpi.com Furthermore, evidence from lower eukaryotes has demonstrated direct crosstalk between the Ras signaling pathway and inositol phosphate metabolism. nih.gov Overlaps also exist where distinct upstream signals, such as those from GPCRs and receptor tyrosine kinases, converge on the production of common inositol phosphate messengers like IP3. youtube.com
A crucial area for future investigation is to determine if and how this compound participates in this broader signaling crosstalk. Research should aim to uncover whether fluctuations in the levels of this compound can influence other key pathways, such as the MAPK, mTOR, or calcium signaling cascades. nih.gov Conversely, it is important to understand how the activation of these other networks impacts the synthesis and degradation of this compound. Unraveling these connections will be essential to appreciate the full physiological context in which this molecule operates and to understand its role in the integrated network that governs cellular adaptability. mdpi.com
Development of Advanced Probes and Imaging Techniques for Inositol Phosphate Dynamics
Visualizing signaling events as they happen in living cells provides unparalleled insight into their function. Significant progress has been made in developing genetically encoded fluorescent biosensors for phosphoinositides, the lipid precursors of inositol phosphates. escholarship.orgharvard.edu These tools, often based on fluorescent protein fusions with lipid-binding domains, have enabled the real-time imaging of lipids like PtdIns(4,5)P2 and PtdIns4P. researchgate.netnih.gov However, a major limitation of these lipid-focused probes is that their binding can be competitively inhibited by soluble inositol phosphates, which complicates data interpretation. nih.gov
The development of high-resolution, specific tools to visualize soluble inositol phosphates remains a paramount challenge and a critical frontier in the field. The creation of robust, genetically encoded biosensors specifically for this compound would be a transformative technological advance. Such probes would need to exhibit high affinity and selectivity over other inositol phosphate isomers. Once developed, these sensors, coupled with advanced microscopy techniques like Förster resonance energy transfer (FRET) and total internal reflection fluorescence (TIRF), would allow for the direct visualization of the spatiotemporal dynamics of this compound in living cells. nih.gov This would enable researchers to directly observe its generation, diffusion, and degradation in response to stimuli, providing definitive answers to questions about its subcellular localization and role in signaling.
Q & A
Basic Research Questions
Q. What enzymatic pathways synthesize 1D-myo-inositol 4-phosphate, and how can researchers validate these pathways experimentally?
- 1D-myo-Inositol 4-phosphate is primarily produced via hydrolysis of higher-order inositol phosphates. Enzymes like 4-phytase (EC 3.1.3.26) catalyze the dephosphorylation of myo-inositol hexakisphosphate to generate intermediates such as 1D-myo-inositol 1,2,3,5,6-pentakisphosphate, which may undergo further processing . Validation involves:
- Enzyme assays : Purify phosphatases (e.g., myo-inositol-hexakisphosphate 4-phosphohydrolase) and monitor phosphate release via colorimetric methods (e.g., malachite green assay).
- Substrate specificity testing : Use isotopic labeling (³²P or ¹³C) to track positional phosphate removal .
Q. What analytical techniques are recommended for distinguishing 1D-myo-inositol 4-phosphate from structurally similar isomers?
- Differentiation requires techniques sensitive to phosphate positioning and stereochemistry:
- NMR spectroscopy : ³¹P NMR resolves distinct chemical shifts for phosphate groups at positions 1, 3, 4, and 6 .
- Ion chromatography coupled with HRMS : Separates isomers based on retention times and confirms mass-to-charge ratios (e.g., m/z 659.0 for [M-H]⁻ of 1D-myo-inositol 4-phosphate) .
- Enzymatic digestion : Use phosphatases with known positional specificity (e.g., myo-inositol-4-phosphatase) to validate substrate identity .
Advanced Research Questions
Q. How do computational models like iAT_PLT_636 address flux variability in 1D-myo-inositol 4-phosphate metabolism?
- Genome-scale metabolic models (GEMs) integrate enzyme kinetics and stoichiometry to simulate flux distribution. For example:
- Autocorrelation analysis : Evaluates sampling algorithm performance in predicting flux through reactions like 1D-myo-inositol 4-phosphate phosphohydrolase (v877 in iAT_PLT_636). Lag-wise confidence intervals (CIs) assess stability of flux predictions .
- Constraint-based modeling : Apply thermodynamic constraints to narrow feasible flux ranges for inositol phosphate interconversions .
Q. What methodological challenges arise when quantifying 1D-myo-inositol 4-phosphate in complex biological matrices?
- Key challenges include:
- Low abundance : Requires pre-concentration via solid-phase extraction (SPE) or derivatization for enhanced detection limits .
- Matrix interference : Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to improve specificity .
- Isomer cross-reactivity : Validate antibodies or binding proteins (e.g., pleckstrin homology domains) for selective recognition in immunoassays .
Q. How can researchers resolve contradictions in enzyme specificity data for inositol phosphatases acting on 1D-myo-inositol 4-phosphate?
- Discrepancies often arise from numbering system ambiguities (1D vs. 1L) or assay conditions. Mitigation strategies:
- Standardized nomenclature : Adopt IUBMB systematic naming (e.g., myo-inositol-hexakisphosphate 4-phosphohydrolase) to avoid positional confusion .
- Structural studies : Perform X-ray crystallography or cryo-EM to map active-site interactions (e.g., with 1D-myo-inositol 4-phosphate analogs) .
- Comparative kinetics : Test enzymes across pH gradients and cofactor conditions to identify optimal activity profiles .
Q. What role does 1D-myo-inositol 4-phosphate play in cross-talk between metabolic pathways, and how can this be experimentally mapped?
- Inositol phosphates often interface with lipid signaling (e.g., phosphatidylinositol 4-phosphate) and stress response pathways. Experimental approaches:
- Isotopic tracing : Use ¹³C-labeled myo-inositol to track incorporation into downstream metabolites via LC-MS .
- Knockout/knockdown models : CRISPR-Cas9 targeting of phosphatases (e.g., INPP4A/B) to assess phenotypic changes in lipid homeostasis .
- Multi-omics integration : Combine transcriptomics (e.g., DXR gene expression in MEP pathways) with metabolomics to identify regulatory nodes .
Methodological Resources
- Enzyme Databases : Consult BRENDA or KEGG (e.g., KO entry K18649) for updated kinetic parameters and pathway maps .
- Analytical Standards : Use commercially available 1D-myo-inositol 4-phosphate (CAS: 87-89-8) with purity >91% for calibration .
- Safety Protocols : Follow OSHA HCS guidelines for handling inositol phosphates (storage: 15–30°C; no special fire-fighting measures required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
